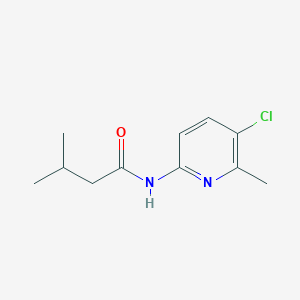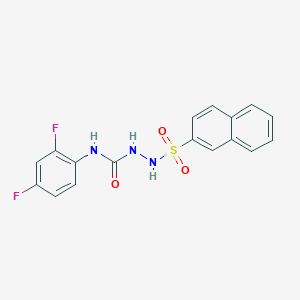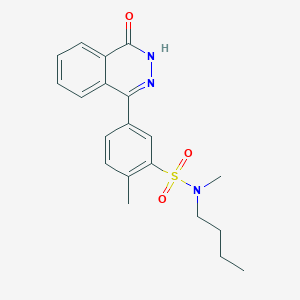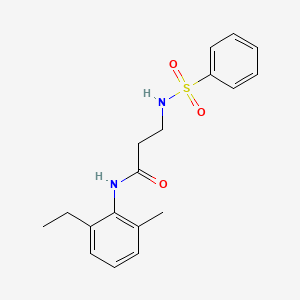![molecular formula C20H17IN2O4 B4848478 1-(3,4-DIMETHYLPHENYL)-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B4848478.png)
1-(3,4-DIMETHYLPHENYL)-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Descripción general
Descripción
1-(3,4-DIMETHYLPHENYL)-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHYLPHENYL)-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. Common steps might include:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the 3,4-dimethylphenyl and 3-iodo-4-methoxyphenyl groups through electrophilic aromatic substitution or other suitable methods.
Methoxylation and iodination: Specific reagents and conditions are used to introduce methoxy and iodine groups.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the pyrimidine ring or other functional groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, it might be studied for its potential interactions with enzymes or receptors, possibly serving as a lead compound in drug discovery.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
Industrially, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dimethylphenyl)-2,4,6-trioxo-1,2,3,4-tetrahydropyrimidine: Similar structure but lacks the iodo and methoxy groups.
5-(3-Iodo-4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar structure but lacks the dimethylphenyl group.
Uniqueness
The uniqueness of 1-(3,4-DIMETHYLPHENYL)-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE lies in its specific combination of functional groups, which could confer unique chemical reactivity and biological activity.
Propiedades
IUPAC Name |
(5E)-1-(3,4-dimethylphenyl)-5-[(3-iodo-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17IN2O4/c1-11-4-6-14(8-12(11)2)23-19(25)15(18(24)22-20(23)26)9-13-5-7-17(27-3)16(21)10-13/h4-10H,1-3H3,(H,22,24,26)/b15-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELLXNIWKZSSNU-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)I)C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)I)/C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4848410.png)

![2-[4-(2-ethylbutyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4848428.png)

![N-(3-nitrophenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4848451.png)

![N'-[(1-butyl-1H-indol-3-yl)methylene]-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4848462.png)
![2-(2,3-dimethylphenoxy)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4848470.png)
![(5E)-5-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4848479.png)


![4-(benzyloxy)-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B4848491.png)
![2-[4-Chloro-5-[[4-(diethylsulfamoyl)phenyl]sulfamoyl]-2-methylphenoxy]acetamide](/img/structure/B4848501.png)
![N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-ETHOXYPHENYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4848504.png)
